molecular formula C11H9ClN2O B8514692 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8514692
M. Wt: 220.65 g/mol
InChI Key: UMUYUAAJOMFGBZ-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

A solution (20 mL) of methyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate (1.9 g) synthesized in the above-mentioned (1) in tetrahydrofuran was added to an ice-cooled solution (80 mL) of lithium aluminum hydride (0.29 g) in tetrahydrofuran. The ice bath was removed, and the reaction mixture was stirred at room temperature for 1 hr. The mixture was ice-cooled again, and water (0.80 mL), 1N aqueous sodium hydroxide solution (4.0 mL) and water (0.80 mL) were successively added dropwise to quench the reaction. The residue was filtered through celite, and the filtrate was concentrated under reduced pressure to give a crude product (0.65 g) of 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol as a pale-yellow oil. This was dissolved in toluene (30 mL), manganese dioxide (2.0 g) was added, and the mixture was heated for 30 min with a Dean-Stark trap. The reaction mixture was allowed to cool to room temperature, and manganese dioxide was collected by filtration. The solvent was evaporated under reduced pressure to give the title object compound (0.35 g, 23%) as a colorless solid.
Name
methyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Yield
23%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([C:13](OC)=[O:14])[C:10]([CH3:17])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([CH:13]=[O:14])[C:10]([CH3:17])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,9.10.11|

Inputs

Step One
Name
methyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
Quantity
20 mL
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(C(=C1)C(=O)OC)C
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(C(=C1)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled again
ADDITION
Type
ADDITION
Details
water (0.80 mL), 1N aqueous sodium hydroxide solution (4.0 mL) and water (0.80 mL) were successively added dropwise
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The residue was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product (0.65 g) of 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol as a pale-yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 30 min with a Dean-Stark trap
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
manganese dioxide was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(C(=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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